molecular formula C18H30 B3055627 Benzene, 1,3-dihexyl- CAS No. 65910-05-6

Benzene, 1,3-dihexyl-

Cat. No. B3055627
CAS RN: 65910-05-6
M. Wt: 246.4 g/mol
InChI Key: DKNPZWHIUPSQJV-UHFFFAOYSA-N
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Description

Benzene is a colorless, volatile liquid hydrocarbon present in coal tar and petroleum, and used in chemical synthesis . It is the simplest member of a large family of hydrocarbons, called aromatic hydrocarbons .


Synthesis Analysis

Benzene derivatives are synthesized through various reactions. For instance, benzene derivatives with two or more substituents often involve reactions like acylation and bromination . The order of reactions can change the products produced .


Molecular Structure Analysis

Benzene has a hexagonal, planar ring of carbons with alternating single and double bonds. This structure is unusually stable due to resonance stabilization of the conjugated cyclic triene .


Chemical Reactions Analysis

Benzene and its derivatives undergo various reactions. For example, they can undergo electrophilic aromatic substitution reactions, such as bromination . They can also undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Benzene is a colorless, volatile liquid. It is more dense than water and insoluble in water . It is also highly flammable .

Scientific Research Applications

  • Ionic Liquid-Benzene Mixtures : A study investigated the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, revealing that the presence of benzene significantly alters the ionic liquid structure, particularly in cation-cation interactions (Deetlefs et al., 2005).

  • Extraction of Pm(III) : Benzene solution of dihexyl N,N-diethyl-carbamoylmethyl phosphonate (CMP) has been used for the extraction of Pm(III) from nitric acid solutions, demonstrating high extraction efficiency (Mathur et al., 1991).

  • Synthesis of Alkoxy Benzene : A method for preparing 1,3,5-trialkoxy benzene with minimal formation of hazardous or polluting by-products was developed, using 1,3,5-tribromo benzene and an alkalimetal alcoholate (Towprayoon et al., 2002).

  • Oxidation of Alcohols : (Diacetoxyiodo)benzene was used to selectively oxidize primary and secondary alcohols to their respective carbonyl compounds, showcasing a novel catalytic mechanism (Yusubov et al., 2006).

  • Aerobic Oxidation of Benzene : A study reported on a dual-catalysis system using graphitic carbon nitride and Keggin-type polyoxometalate for reductant-free aerobic oxidation of benzene to phenol, demonstrating an environmentally friendly approach (Long et al., 2014).

  • Synthesis of Ethers : The kinetics of synthesizing 1,3-bis(allyloxy)benzene using a phase-transfer catalyst and ultrasound irradiation was successfully studied, providing an efficient method for ether synthesis (Selvaraj & Rajendran, 2013).

Mechanism of Action

The mechanism of electrophilic aromatic substitution reactions involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Benzene is harmful to the eyes, skin, airway, nervous system, and lungs. It can cause blood cancers like leukemia. Workers may be harmed from exposure to benzene . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapor or mist .

properties

IUPAC Name

1,3-dihexylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30/c1-3-5-7-9-12-17-14-11-15-18(16-17)13-10-8-6-4-2/h11,14-16H,3-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNPZWHIUPSQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=CC=C1)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591866
Record name 1,3-Dihexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihexylbenzene

CAS RN

65910-05-6
Record name 1,3-Dihexylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65910-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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